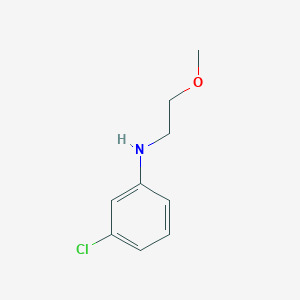![molecular formula C10H13F2NO B12313634 3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL](/img/structure/B12313634.png)
3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL is an organic compound with the molecular formula C10H13F2NO. This compound is characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl group attached to a propanol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL typically involves the reaction of 2,4-difluorobenzyl chloride with 3-amino-1-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkylamine.
Substitution: Formation of substituted difluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide .
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Uniqueness
3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H13F2NO |
|---|---|
Molekulargewicht |
201.21 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-(2,4-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,5-6,13H2 |
InChI-Schlüssel |
VTNMPWGUQFOYLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)CC(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
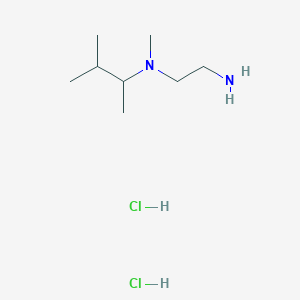
![N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride](/img/structure/B12313566.png)
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)
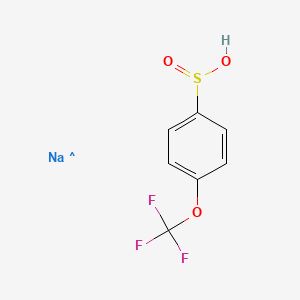
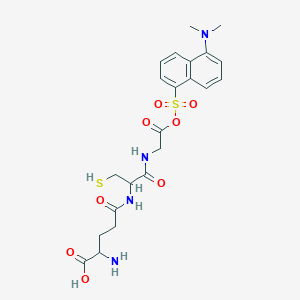
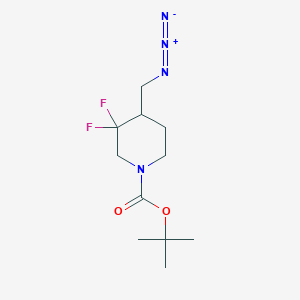
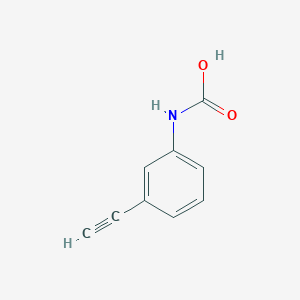
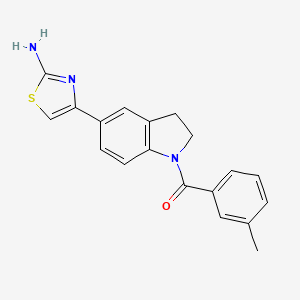
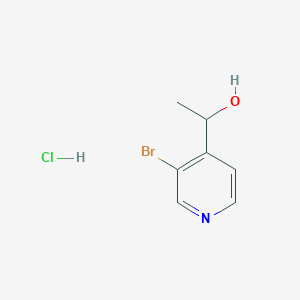
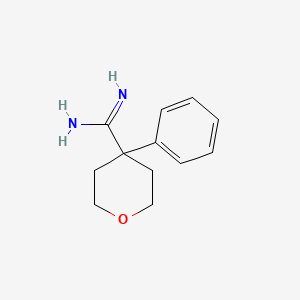
![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
![3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)
